N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that features a benzothiazole ring, a fluorine atom, a methylsulfanyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and a fluorinated benzaldehyde, the benzothiazole ring is formed through a cyclization reaction.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, often using methylthiol or a methylsulfanyl halide.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is attached through a coupling reaction, typically using a pyridine derivative and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide, methanol.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the benzothiazole ring and the pyridinyl group suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with benzothiazole rings are often studied for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluorine atom and the benzothiazole ring.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The fluorine atom and the benzothiazole ring could play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(ethylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide: Similar structure but with the pyridinyl group attached at a different position.
Uniqueness
The uniqueness of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. The presence of the fluorine atom can enhance metabolic stability and binding affinity in biological systems, while the methylsulfanyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS2/c1-27-17-7-4-5-14(11-17)20(26)25(13-16-6-2-3-10-23-16)21-24-18-9-8-15(22)12-19(18)28-21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRKPARIWBJYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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